molecular formula C20H30N2O4 B12798805 Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- CAS No. 53525-88-5

Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)-

Cat. No.: B12798805
CAS No.: 53525-88-5
M. Wt: 362.5 g/mol
InChI Key: UYANHVOBUOWDLZ-CWSLVUQWSA-N
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Description

Core Isoquinoline Framework: Benzene-Pyridine Fusion Analysis

The isoquinoline backbone consists of a benzene ring fused to a pyridine ring at the β- and α-positions, creating a planar, aromatic heterocycle with delocalized π-electrons. This fusion confers unique electronic properties distinct from isolated benzene or pyridine systems. The nitrogen atom in the pyridine ring introduces basicity (pK~a~ 5.14) while the benzene ring enables electrophilic substitution reactivity. Comparative analysis shows that isoquinoline’s resonance energy (301 kJ/mol) is intermediate between benzene (150 kJ/mol) and pyridine (331 kJ/mol), reflecting stabilization from both aromatic systems.

Table 1: Comparative Properties of Quinoline and Isoquinoline Frameworks

Property Quinoline Isoquinoline
Resonance Energy (kJ/mol) 293 301
Basicity (pK~a~) 4.85 5.14
Electrophilic Substitution Sites C-5, C-8 C-5, C-6

The fused system’s dipole moment (2.03 D) arises from the pyridine ring’s electron-withdrawing nitrogen, creating regions of alternating electron density critical for intermolecular interactions. X-ray crystallography confirms a bond length alternation pattern: the C1–C2 bond (1.40 Å) in the pyridine moiety is shorter than the C8–C9 bond (1.46 Å) in the benzene ring, consistent with aromatic character.

Decahydro Saturation Pattern: Conformational Isomerism and Stereochemical Implications

Complete hydrogenation of the isoquinoline framework produces a decahydro structure with four stereoisomers, differentiated by cis/trans configurations at the C4a-C8a ring junction. The (E)-configuration in this compound adopts a trans-decalin-like geometry, where the nitrogen lone pair occupies an axial position to minimize 1,3-diaxial strain.

Table 2: Conformational Isomers of Decahydroisoquinoline

Isomer Ring Fusion Configuration Relative Energy (kcal/mol)
(4aR,8aS) cis 0.0 (reference)
(4aR,8aR) trans +1.2

13C NMR studies at 215 K reveal a 70:30 equilibrium favoring the type 1 conformation, where the nitrogen lone pair resides inside the bicyclic system. Protonation at nitrogen equalizes the energy between type 1 and type 2 conformations, enabling rapid interconversion at room temperature. The decahydro saturation reduces ring strain by 18.7 kcal/mol compared to the parent isoquinoline, as calculated via density functional theory (B3LYP/6-311+G**).

Substituent Configuration: 2-Methyl Group Spatial Orientation

The 2-methyl group adopts an equatorial orientation relative to the decahydroisoquinoline ring system, minimizing van der Waals repulsions with adjacent hydrogens. This spatial arrangement creates a chiral center at C2, with the (R)-configuration predominating in synthetic derivatives due to steric guidance during catalytic hydrogenation.

Molecular mechanics simulations (MMFF94 force field) indicate the methyl group’s equatorial position reduces torsional strain by 3.8 kcal/mol compared to axial placement. The substituent’s +I effect increases electron density at the adjacent nitrogen atom, raising basicity by 0.3 pK~a~ units relative to unsubstituted decahydroisoquinoline.

Key Structural Parameters (X-ray Diffraction Data):

  • C2–CH~3~ bond length: 1.54 Å
  • N1–C2–CH~3~ bond angle: 112.3°
  • Torsion angle (C1–C2–CH~3~): 178.9°

Amide Linkage Analysis: 3,4,5-Trimethoxybenzamido Group Electronic Effects

The 3,4,5-trimethoxybenzamido substituent connects to the decahydroisoquinoline core via an amide bond (C–N–C=O) with bond lengths of 1.33 Å (C=O) and 1.46 Å (N–C), characteristic of resonance stabilization. The trimethoxy groups induce strong electron-donating effects (+M, σ~para~ = -0.27), which modulate the amide’s electronic environment through conjugation.

Table 3: Electronic Effects of Benzamido Substituents

Substituent Pattern Hammett σ~para~ Amide C=O Stretching (cm^-1^)
3,4,5-Trimethoxy -0.27 1645
2-Methoxy +0.12 1682
Unsubstituted 0.00 1675

The methoxy groups’ ortho-directing nature creates a polarized electronic environment, with natural bond orbital (NBO) analysis showing 18% π-electron density transfer from the benzene ring to the amide carbonyl. This conjugation reduces the amide’s rotational barrier to 9.3 kcal/mol, enabling limited free rotation about the C–N bond at physiological temperatures.

Properties

CAS No.

53525-88-5

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15-,16?/m1/s1

InChI Key

UYANHVOBUOWDLZ-CWSLVUQWSA-N

Isomeric SMILES

CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of Decahydro-2-methylisoquinoline Core

The decahydroisoquinoline nucleus is typically synthesized via hydrogenation or reduction of isoquinoline derivatives or through Pictet-Spengler type cyclizations involving appropriate amine and aldehyde precursors.

  • Pictet-Spengler Cyclization: This classical method involves condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline intermediate. Subsequent hydrogenation under catalytic conditions (e.g., Pd/C, H2) saturates the ring to yield the decahydroisoquinoline core with the desired methyl substitution at position 2.

  • Stereochemical Control: The stereochemistry at the 4a and 8a positions (noted as 4aS,8aR in the IUPAC name) is controlled by the choice of starting materials and reaction conditions, often requiring chiral catalysts or auxiliaries to favor the trans isomer.

Preparation of 3,4,5-Trimethoxybenzamido Moiety

The 3,4,5-trimethoxybenzamido group is introduced via amide bond formation between the amine group on the decahydroisoquinoline and 3,4,5-trimethoxybenzoic acid or its activated derivatives such as acid chlorides or anhydrides.

  • Activation of Carboxylic Acid: The carboxylic acid is converted to a more reactive species, commonly an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, or to an active ester using carbodiimides (e.g., DCC, EDC) in the presence of coupling additives like HOBt.

  • Amide Coupling Reaction: The amine-bearing decahydroisoquinoline is reacted with the activated acid derivative under controlled temperature and solvent conditions (e.g., dichloromethane, DMF) to form the amide bond. The reaction is typically performed under inert atmosphere to prevent side reactions.

  • Purification: The product is purified by recrystallization or chromatographic techniques to isolate the (E)-isomer with high purity.

Representative Preparation Procedure

Step Reagents/Conditions Description Outcome
1 β-Phenylethylamine + 2-methyl aldehyde, acid catalyst Pictet-Spengler cyclization to form tetrahydroisoquinoline intermediate Formation of cyclic amine intermediate
2 Catalytic hydrogenation (Pd/C, H2, mild pressure) Saturation of aromatic ring to decahydroisoquinoline Decahydro-2-methylisoquinoline core with stereocontrol
3 3,4,5-Trimethoxybenzoic acid + SOCl2 Conversion to acid chloride Activated acid derivative
4 Decahydro-2-methylisoquinoline + acid chloride, base (e.g., triethylamine) Amide bond formation Formation of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)-
5 Purification (chromatography/recrystallization) Isolation of pure compound High purity (E)-isomer

Research Findings and Optimization Notes

  • Stereoselectivity: The trans configuration (E-isomer) is favored by controlling the cyclization conditions and hydrogenation parameters. Use of chiral catalysts or auxiliaries can enhance stereoselectivity.

  • Yield Optimization: The amide coupling step benefits from using coupling reagents that minimize racemization and side reactions. Carbodiimide-mediated coupling with additives like HOBt or HOAt improves yields and purity.

  • Solvent Effects: Polar aprotic solvents such as DMF or dichloromethane are preferred for amide bond formation to enhance solubility and reaction rates.

  • Temperature Control: Low temperatures during coupling reduce side reactions and improve selectivity.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C20H30N2O4 Confirms molecular composition
Molecular Weight 362.5 g/mol Used for stoichiometric calculations
Melting Point Not explicitly reported Purity assessment
Boiling Point ~460 °C at 760 mmHg Thermal stability during synthesis
Density 1.16 g/cm³ Solvent selection considerations
Flash Point 231.9 °C Safety during handling
Refractive Index 1.557 Purity and characterization

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amido group, where nucleophiles like amines or thiols can replace the trimethoxybenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oxidized isoquinoline derivatives.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives are known for their diverse biological activities. Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is particularly noted for potential therapeutic effects in the following areas:

  • Anticancer Activity : Research indicates that isoquinoline derivatives may exhibit cytotoxic effects against various cancer cell lines. Case studies have shown that modifications in the isoquinoline structure can enhance its antiproliferative activity.
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives possess neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound's structural features may contribute to its efficacy against certain bacterial strains.

Biochemical Research

Isoquinoline derivatives are utilized in biochemical studies to understand their interactions with biological targets. The binding affinity of isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- to specific receptors or enzymes is an area of ongoing research. Initial findings indicate promising interactions that warrant further investigation into their pharmacodynamics.

Mechanism of Action

The mechanism of action of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Core Scaffold Variations
  • Decahydroisoquinoline Derivatives: cis-2-Methyl-6-(3,4,5-trimethoxybenzamido)decahydroisoquinoline (): This analog differs in the substitution position (6- vs. 8-) but shares the decahydro core and 3,4,5-trimethoxybenzamido group. The saturated ring enhances metabolic stability compared to aromatic analogs. 1-(3,4,5-Trimethoxybenzamidomethyl)tetrahydroisoquinoline (): Features a tetrahydro (partially saturated) core with a benzamido group at the 1-position. Reduced saturation may alter tubulin-binding affinity compared to the fully saturated target compound.
  • Quinoline Hybrids: 2-(3,4,5-Trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e) (): Combines a quinoline core with a cinnamide-linked 3,4,5-trimethoxybenzamido group. Despite the different core, it exhibits potent cytotoxicity (IC50 = 2.46 µM against HepG2) via tubulin polymerization inhibition (82.01% inhibition) and apoptosis induction .
Substituent Effects
  • Methoxy Group Count :
    • Compounds with 3,4,5-trimethoxybenzamido groups (e.g., 6e, target compound) show superior activity compared to 3,4-dimethoxy analogs (IC50: 2.46 µM vs. 6.24–26.93 µM) due to enhanced electron-donating effects and hydrophobic interactions .
    • Position of Methoxy Groups : Para-substitution (e.g., 4-methoxy in 6e) optimizes steric and electronic interactions with tubulin’s colchicine-binding site .
Table 1: Comparative Cytotoxicity and Mechanisms
Compound Name Core Structure Key Substituents IC50 (HepG2) Mechanism of Action Reference
Target Compound Decahydroisoquinoline 2-methyl, 8-(3,4,5-TMB*) Not Reported Assumed tubulin inhibition
Quinoline Hybrid 6e Quinoline 2-(3,4,5-TMB), 4-methoxycinnamide 2.46 µM Tubulin inhibition (82.01%), apoptosis
3-Methoxy-2-TMB-quinazoline (Compound 6) Quinazoline 3-methoxy, 2-(3,4,5-TMB) 0.79 µM (MDA) MDA inhibition
Phosphonium Bromide 12 Triphenylphosphonium 8-(3,4,5-TMB) Not Reported Mitochondrial targeting

*TMB = Trimethoxybenzamido

  • Tubulin Inhibition: Hybrid 6e’s 82.01% tubulin polymerization inhibition is comparable to colchicine (86.79%) and highlights the importance of the 3,4,5-trimethoxy group . The target compound’s decahydroisoquinoline core may enhance binding to hydrophobic pockets in tubulin.
  • Apoptosis Induction : Hybrid 6e increases caspase-9 activity by 5.81-fold and causes G2/M phase arrest, mechanisms likely shared by the target compound due to structural parallels .

Structure-Activity Relationship (SAR) Insights

Saturation: Decahydro cores improve metabolic stability but may reduce binding affinity compared to aromatic quinolines.

Substituent Position: 8-Position substitution in isoquinoline vs. 2-position in quinoline hybrids affects spatial alignment with tubulin’s binding site.

Electron-Donating Groups : Para-methoxy groups enhance cytotoxicity by optimizing charge transfer interactions.

Biological Activity

Isoquinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- (CAS No. 27460-73-7) is a notable example of this class of compounds. This article explores its biological activity, toxicity profiles, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20_{20}H30_{30}N2_{2}O4_{4}
  • Molecular Weight : 362.463 g/mol
  • Density : 1.16 g/cm³
  • Melting Point : 217 - 219 °C
  • Boiling Point : 459.9 °C at 760 mmHg

1. Pharmacological Effects

Isoquinoline derivatives have been studied for various pharmacological effects:

2. Toxicity Profile

Understanding the toxicity of Isoquinoline derivatives is crucial for evaluating their safety for therapeutic use:

Test SubjectRoute of ExposureLD50/LDLoObserved Effects
MouseIntraperitoneal221 mg/kgRespiratory depression
DogIntravenous40 mg/kgBehavioral somnolence, tremors
RabbitIntravenous17.8 mg/kgBehavioral effects similar to dog

The acute toxicity data indicates that the compound can cause significant respiratory depression and other neurological effects at relatively low doses.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinoline derivatives:

  • Neuropharmacological Studies :
    A study published in the Journal of Medicinal Chemistry reported that isoquinoline derivatives could modulate central nervous system activity by acting on various neurotransmitter receptors . The specific effects observed included altered locomotor activity and changes in seizure thresholds.
  • Antitumor Activity :
    Although direct studies on this specific compound are scarce, related isoquinoline compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis through caspase activation pathways .
  • Behavioral Studies :
    Behavioral assessments in rodents indicated that administration of the compound led to significant changes in activity levels, suggesting potential anxiolytic or sedative properties . These findings warrant further investigation into its utility as a therapeutic agent for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)-, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination using LiAlH₄ in THF for nitro group reduction (61% yield) and catalytic hydrogenation with Pd/C under H₂ for debenzylation (53% yield) . Optimization involves solvent selection (e.g., ethanol or methanol for solubility) and controlled reaction times (16–48 hours). Column chromatography (silica gel) is critical for purification . For trimethoxybenzamido group incorporation, refluxing with 3,4,5-trimethoxybenzaldehyde under inert conditions (argon) ensures regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., decahydroisoquinoline ring conformation) and substituent positions (e.g., trimethoxybenzamido group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₃H₃₄N₂O₅) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers design preliminary biological assays to evaluate its antitumor potential?

  • Methodological Answer : Use in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) . Dose-response curves (IC₅₀) and selectivity indices (normal vs. cancer cells) are critical for prioritizing further studies .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects)?

  • Methodological Answer :

  • Dose-Dependent Analysis : Test across a broad concentration range (0.1–200 µM) to identify dual activity thresholds .
  • Pathway Mapping : Use RNA-seq or proteomics to compare gene/protein expression profiles under cytotoxic vs. non-cytotoxic conditions .
  • ROS Assays : Quantify reactive oxygen species (ROS) generation via DCFH-DA fluorescence to correlate antioxidant/oxidant effects with bioactivity .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases, DNA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerase II or tubulin .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) from PubChem data .

Q. How can statistical experimental design (DoE) improve synthesis scalability and reproducibility?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to optimize variables:

  • Factors : Temperature (25–80°C), catalyst loading (5–20% Pd/C), and solvent polarity (THF vs. ethanol) .
  • Response Surface Methodology (RSM) : Maximize yield and minimize impurities using Central Composite Design (CCD) .
  • Robustness Testing : Vary parameters ±10% to validate process stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antitumor efficacy across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for cell line heterogeneity and assay protocols (e.g., incubation time, serum content) .
  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays to reduce inter-lab variability .
  • Orthogonal Validation : Confirm activity via 3D tumor spheroid models or patient-derived xenografts (PDX) .

Methodological Tools and Resources

Q. What software and databases are critical for managing research data on this compound?

  • Tools :

  • COMSOL Multiphysics : Simulate reaction kinetics and diffusion-limited processes .
  • PubChem : Access physicochemical data (e.g., solubility, logP) and cross-reference bioactivity .
  • ChemDraw : Generate IUPAC-compliant structures and predict NMR shifts .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Toxicity Screening : Perform acute toxicity assays (OECD 423) in rodents prior to in vivo studies .
  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling .
  • Waste Disposal : Neutralize reactive intermediates (e.g., LiAlH₄ residues) with ethyl acetate/water before disposal .

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